N',N''-[benzene-1,4-diyldi(1E)eth-1-yl-1-ylidene]dipyridine-2-carbohydrazide
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Overview
Description
N’-[(1E)-1-{4-[(1E)-1-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ETHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound that features a pyridine ring, a formamido group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-{4-[(1E)-1-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ETHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between a pyridine-2-carbohydrazide and an aldehyde or ketone derivative containing the formamido group. The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-{4-[(1E)-1-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ETHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N’-[(1E)-1-{4-[(1E)-1-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ETHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-{4-[(1E)-1-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ETHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The formamido group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dabigatran etexilate: A compound with a similar pyridine structure used as an anticoagulant.
Pyridinium Salts: Compounds with pyridine rings that have diverse applications in medicinal chemistry and materials science.
Uniqueness
N’-[(1E)-1-{4-[(1E)-1-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ETHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C22H20N6O2 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[(E)-1-[4-[(E)-C-methyl-N-(pyridine-2-carbonylamino)carbonimidoyl]phenyl]ethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H20N6O2/c1-15(25-27-21(29)19-7-3-5-13-23-19)17-9-11-18(12-10-17)16(2)26-28-22(30)20-8-4-6-14-24-20/h3-14H,1-2H3,(H,27,29)(H,28,30)/b25-15+,26-16+ |
InChI Key |
ANICWOAGXQFJHH-RYQLWAFASA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=C(C=C2)/C(=N/NC(=O)C3=CC=CC=N3)/C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=CC=C(C=C2)C(=NNC(=O)C3=CC=CC=N3)C |
Origin of Product |
United States |
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